Ethyl 4-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
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Description
This compound is a complex organic molecule with a molecular formula of C20H22O3 . It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetyl amino benzoate .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetyl amino benzoate . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy, which are not provided in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C20H22O3, an average mass of 310.387 Da, and a monoisotopic mass of 310.156891 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are also provided .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Synthesis of Heterocyclic Systems
Research has explored the use of related compounds in synthesizing various heterocyclic systems. These include the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, and benzopyran-2-ones, highlighting the versatility of these compounds in constructing complex heterocyclic frameworks with potential pharmaceutical applications Selič et al., 1997.
Antimicrobial and Antifungal Agents
Some derivatives have been synthesized with the intent to explore their antimicrobial and antifungal properties. The structure-activity relationships of these compounds are crucial for developing new agents against resistant strains of bacteria and fungi Desai et al., 2007.
Anti-HIV Activity
The synthesis of pyrimidin-4(3H)-one derivatives has been investigated for their potential anti-HIV-1 activity. This research suggests that modifications to the pyrimidine ring can yield compounds with significant virus-inhibiting properties, contributing to the search for new therapeutic agents against HIV Novikov et al., 2004.
Molecular Docking Studies
Advanced computational techniques, such as molecular docking studies, have been applied to ethyl 4- derivatives to predict their interaction with biological targets. This approach aids in understanding the potential mechanism of action and optimizing the compounds for better biological activity El-Azab et al., 2016.
properties
IUPAC Name |
ethyl 4-[[2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-4-32-24(31)17-8-10-18(11-9-17)26-21(29)14-34-25-27-19-12-13-33-22(19)23(30)28(25)20-7-5-6-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKIKRFPMINEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4C)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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